molecular formula C6H5F2NO B572816 6-(Difluoromethyl)pyridin-3-ol CAS No. 1256791-37-3

6-(Difluoromethyl)pyridin-3-ol

Cat. No.: B572816
CAS No.: 1256791-37-3
M. Wt: 145.109
InChI Key: RREKSJPPDMXUMN-UHFFFAOYSA-N
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Description

6-(Difluoromethyl)pyridin-3-ol is a chemical compound with the molecular formula C6H5F2NO and a molecular weight of 145.11 g/mol It is characterized by the presence of a difluoromethyl group attached to the pyridin-3-ol structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(Difluoromethyl)pyridin-3-ol typically involves the introduction of a difluoromethyl group to the pyridin-3-ol structure. One common method is the difluoromethylation of pyridin-3-ol using difluoromethylating agents. This process can be carried out under various conditions, including the use of metal-based catalysts and radical initiators .

Industrial Production Methods: Industrial production of this compound often involves large-scale difluoromethylation reactions. These reactions are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated synthesis systems .

Chemical Reactions Analysis

Types of Reactions: 6-(Difluoromethyl)pyridin-3-ol undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoromethylpyridine derivatives, while substitution can produce a variety of functionalized pyridines .

Scientific Research Applications

6-(Difluoromethyl)pyridin-3-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(Difluoromethyl)pyridin-3-ol involves its interaction with specific molecular targets. The difluoromethyl group enhances the compound’s ability to form hydrogen bonds and interact with enzymes and receptors. This interaction can modulate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Uniqueness: 6-(Difluoromethyl)pyridin-3-ol is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, reactivity, and ability to interact with biological targets compared to its analogs .

Biological Activity

6-(Difluoromethyl)pyridin-3-ol is a pyridine derivative notable for its unique difluoromethyl group, which enhances its chemical and biological properties. This compound has garnered attention for its potential applications in medicinal chemistry, particularly in the development of new therapeutic agents.

The difluoromethyl group in this compound significantly influences its reactivity and interaction with biological targets. This section outlines its chemical behavior:

  • Oxidation : Can yield various oxidation products using agents like potassium permanganate.
  • Reduction : Reducing agents such as lithium aluminum hydride can convert it into different forms.
  • Substitution : The difluoromethyl group can be replaced under specific conditions, allowing for the synthesis of diverse derivatives.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The difluoromethyl group enhances hydrogen bonding capabilities, facilitating interactions with enzymes and receptors. This modulation can lead to various biochemical effects, including:

  • Inhibition or activation of enzymatic processes .
  • Potential effects on metabolic pathways , which may contribute to its therapeutic efficacy.

Biological Activity

Research indicates that this compound exhibits several biological activities, particularly in antimicrobial and anticancer domains:

  • Antimicrobial Activity : Studies suggest that this compound shows selective activity against certain pathogens, making it a candidate for further drug development.
  • Anticancer Properties : Its derivatives have been evaluated for their ability to inhibit cancer cell proliferation, with promising results observed in vitro.

Case Studies

Several studies have highlighted the biological efficacy of this compound:

  • A study on TRPV1 antagonists demonstrated that derivatives of 6-(difluoromethyl)pyridine exhibited strong analgesic activity and effective antagonism against capsaicin-induced responses in animal models .
CompoundDose (mpk)MPE (%)
310.156
310.373
340.129
340.315

This table illustrates the efficacy of different doses in producing maximum possible effect (MPE).

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that the lipophilicity of the difluoromethyl group is crucial for the compound's potency. Variations in substituents at the C-region significantly affect biological activity, with certain configurations yielding enhanced antagonistic properties against TRPV1 .

Comparison with Similar Compounds

This compound can be compared to other pyridine derivatives:

CompoundFunctional GroupBiological Activity
6-(Trifluoromethyl)pyridin-3-olTrifluoromethyl groupAnticancer, Antimicrobial
6-(Chloromethyl)pyridin-3-olChloromethyl groupModerate activity
6-(Methyl)pyridin-3-olMethyl groupLower activity

The presence of the difluoromethyl group enhances stability and reactivity compared to other substituents.

Applications in Drug Development

Given its unique properties, this compound is being explored for various applications:

  • Medicinal Chemistry : Ongoing research aims to develop new drugs targeting specific enzymes and receptors.
  • Agrochemicals : The compound's distinct properties make it suitable for use in agrochemical formulations.

Properties

IUPAC Name

6-(difluoromethyl)pyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F2NO/c7-6(8)5-2-1-4(10)3-9-5/h1-3,6,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RREKSJPPDMXUMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1O)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20719127
Record name 6-(Difluoromethyl)pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20719127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256791-37-3
Record name 6-(Difluoromethyl)pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20719127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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